Flucloxacillin sodium
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Overview
Description
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci, which are resistant to many other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:
Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in an aqueous solution containing an inorganic base.
Crystallization: The resulting product is acidified with hydrochloric acid, layered, concentrated under reduced pressure, and dissolved in an alcohol solvent.
Formation of Sodium Salt: The flucloxacillin acid is dissolved in an organic solvent and reacted with sodium iso-octoate to produce flucloxacillin sodium monohydrate.
Industrial Production Methods: The industrial production of flucloxacillin follows similar steps but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to maximize yield and purity while minimizing impurities and by-products .
Types of Reactions:
Oxidation and Reduction: Flucloxacillin is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the beta-lactam ring.
Common Reagents and Conditions:
Acylation: Phosphorus oxychloride and organic amines are used in the acylation step.
Condensation: Inorganic bases such as sodium hydroxide are used in the condensation step.
Major Products:
Scientific Research Applications
Flucloxacillin has several applications in scientific research:
Mechanism of Action
Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin. it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike amoxicillin, which is effective against a broader range of bacteria, flucloxacillin is more specialized and is not effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Properties
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
CAS No. |
1847-24-1 |
Molecular Formula |
C19H17ClFN3NaO5S |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
InChI Key |
PWDULVAXRLDWLM-SLINCCQESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
>168°C (dec.) |
1847-24-1 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
5.45e-02 g/L |
Synonyms |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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